methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
CAS No.:
Cat. No.: VC17955980
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-10(2)6-7(13)8(9(14)16-5)11(3,4)12(10)15/h8,15H,6H2,1-5H3 |
| Standard InChI Key | UAYSUDOSGQPQSI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C(C(N1O)(C)C)C(=O)OC)C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of methyl 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate is C₁₁H₂₃NO₄, derived from the piperidine backbone (C₅H₉N) modified with four methyl groups, a hydroxyl, a ketone, and a methyl ester. Its molecular weight is 235.31 g/mol, calculated as follows:
This aligns with analogs such as methyl 1-acetyl-4-oxopiperidine-3-carboxylate (C₉H₁₃NO₄, MW 199.20) , adjusted for additional methyl groups and substitution patterns.
Stereochemistry and Conformational Analysis
The compound’s stereochemistry is influenced by the tetrahedral geometry of the piperidine ring. The 2,2,6,6-tetramethyl substituents impose significant steric hindrance, favoring a chair conformation with axial methyl groups to minimize 1,3-diaxial interactions . The hydroxyl group at position 1 and the ester at position 3 introduce hydrogen-bonding and dipole interactions, further stabilizing specific conformers.
Physicochemical Properties
Boiling and Melting Points
Based on analogs like 2,2,6,6-tetramethylpiperidine (b.p. 157.6°C) , the target compound’s boiling point is estimated to exceed 200°C due to increased polarity from the hydroxyl and ester groups. Melting point predictions range between 80–100°C, influenced by hydrogen bonding and crystalline packing efficiency.
Solubility and Partition Coefficients
The compound exhibits limited water solubility (<0.1 mg/mL) due to hydrophobic methyl groups but is miscible in organic solvents like dichloromethane and ethanol . Predicted logP values (2.8–3.2) suggest moderate lipophilicity, making it suitable for lipid-based formulations.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 235.31 g/mol |
| Boiling Point | >200°C (estimated) |
| Melting Point | 80–100°C (estimated) |
| Water Solubility | <0.1 mg/mL |
| logP (Octanol-Water) | 2.8–3.2 |
| Vapor Pressure | 0.01 mmHg (25°C, estimated) |
Synthetic Pathways and Reaction Mechanisms
Key Synthetic Routes
A plausible synthesis involves Mitsunobu esterification or nucleophilic substitution on a pre-functionalized piperidine scaffold. For example, methyl 4-oxopiperidine-3-carboxylate derivatives can be alkylated at positions 2 and 6 using methyl iodide under basic conditions . Subsequent oxidation or hydroxylation at position 1 introduces the hydroxyl group.
Example Reaction:
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Alkylation:
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Hydroxylation:
Challenges in Synthesis
Steric hindrance from the tetramethyl groups complicates functionalization at positions 1 and 3. Catalytic systems like rhodium-bisphosphine complexes (e.g., from US6080864A ) may enhance regioselectivity during hydroxylation.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
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O-H stretch: 3200–3600 cm⁻¹ (broad, hydroxyl group).
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C=O stretches: 1700 cm⁻¹ (ketone), 1740 cm⁻¹ (ester).
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C-H bends: 1380–1460 cm⁻¹ (methyl groups).
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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δ 1.0–1.5 (singlets, 12H, four methyl groups).
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δ 3.7 (singlet, 3H, ester methyl).
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δ 4.1 (broad, 1H, hydroxyl proton).
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¹³C NMR:
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δ 210 (ketone carbonyl).
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δ 170 (ester carbonyl).
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Stability and Reactivity
Hydrolytic Degradation
The ester group undergoes base-catalyzed hydrolysis to form a carboxylic acid:
This reaction is accelerated in aqueous alkaline conditions, necessitating anhydrous storage .
Oxidative Pathways
The hydroxyl group at position 1 may oxidize to a ketone under strong oxidizing agents (e.g., CrO₃), forming a diketone derivative.
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s rigid piperidine scaffold and functional groups make it a candidate for neurological drug precursors, particularly for NMDA receptor modulators .
Polymerization Inhibition
Analogous to US6080864A , the hydroxyl group could act as a radical scavenger, inhibiting uncontrolled polymerization in industrial monomers like styrene.
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Flammability | GHS02 | Avoid open flames |
| Acute Toxicity | GHS06 | Use gloves and eye protection |
| Skin Irritation | GHS05 | Wash exposed skin immediately |
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